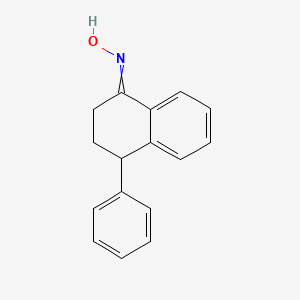
N-(4-Phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine is a synthetic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine typically involves the Friedel-Crafts reaction. This reaction uses naphthalene and anthracene as starting materials . The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction could produce reduced derivatives of the compound.
Scientific Research Applications
N-(4-Phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound has been studied for its potential biological activities, including its interaction with various biological targets.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-Phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to dimerize with the 5HT1A serotonin receptor, acting as an agonist . This interaction may be related to its antidepressant activity. Additionally, the compound inhibits ovary development in rats and the growth of human breast cancer cells in culture .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-3,4-dihydronaphthalen-1(2H)-one: This compound shares a similar core structure but lacks the hydroxylamine group.
7-hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one: Another related compound with a hydroxyl group at a different position.
Uniqueness
N-(4-Phenyl-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine is unique due to its specific structure, which allows it to interact with biological targets in a distinct manner. Its ability to dimerize with the 5HT1A serotonin receptor and its potential therapeutic applications set it apart from similar compounds.
Properties
CAS No. |
50845-35-7 |
|---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
N-(4-phenyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C16H15NO/c18-17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h1-9,13,18H,10-11H2 |
InChI Key |
CUNFMDVPFQXOLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NO)C2=CC=CC=C2C1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















